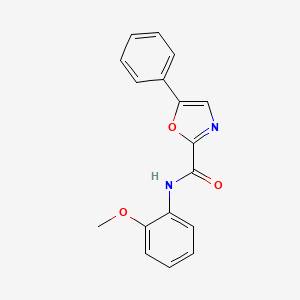
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The oxazole ring could be formed via cyclodehydration of an appropriate amino alcohol or amino ketone . The methoxyphenyl group could be introduced via a nucleophilic aromatic substitution reaction, and the carboxamide group could be formed via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl ring, the methoxy group, and the carboxamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxazole ring is aromatic and relatively stable, but could potentially be opened under strongly acidic or basic conditions . The methoxy group could potentially be demethylated to yield a phenol . The carboxamide group could potentially be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, we might expect it to be a solid at room temperature, with a melting point and boiling point higher than those of simple organic compounds due to the presence of the aromatic rings . Its solubility in water would likely be low due to the presence of the nonpolar aromatic rings, but it might be soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Characterization
- A study on the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide demonstrated a high yield synthetic route optimized for target compounds, highlighting the importance of specific structural features like '5 atoms regulation' and the presence of a long chain capable of forming hydrogen bonds, which are critical for c-Met inhibitors (Chu et al., 2021).
Biological Evaluation and Potential Therapeutic Applications
- Research into 2-phenylthiazole-4-carboxamide derivatives synthesized as potential cytotoxic agents against human cancer cell lines (T47D, Caco-2, HT-29) found that specific substitutions improved activity against certain cancer cells, demonstrating the potential for therapeutic applications in cancer treatment (Aliabadi et al., 2010).
Antioxidative Potential and Anti-inflammatory Activities
- The study of novel benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting potential for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthesis Techniques and Chemical Properties
- A method for the synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides via Cu-catalysed intramolecular coupling cyclization was developed, providing a straightforward approach to creating a wide range of 2-substituted benzoxazoles under mild conditions, demonstrating the versatility and efficiency of this synthesis method (Wu et al., 2014).
Enzyme Inhibition and Potential Drug Design
- Indazole- and indole-carboxamides were identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), offering a promising avenue for the design and development of drugs targeting neurological conditions (Tzvetkov et al., 2014).
Future Directions
The study of novel oxazole-containing compounds is an active area of research in medicinal chemistry, due to the wide range of biological activities exhibited by these compounds . Future research could involve studying the biological activity of this compound, determining its mechanism of action, and potentially developing it into a therapeutic agent .
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include pH, temperature, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . In terms of cellular metabolism, this compound can alter the levels of key metabolites, thereby impacting metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include phase I reactions, such as oxidation and reduction, followed by phase II reactions, such as conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of various metabolites, which can be further excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression.
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-10-6-5-9-13(14)19-16(20)17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURBCVLTADSIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

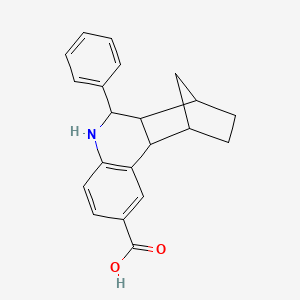
![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)
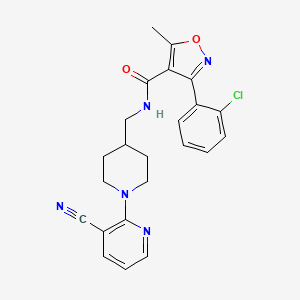

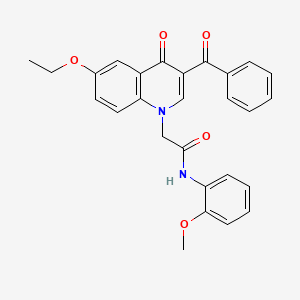
![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)
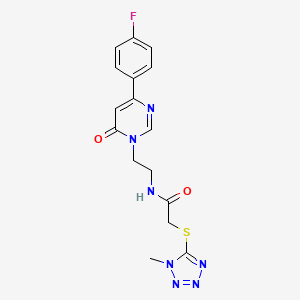
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)
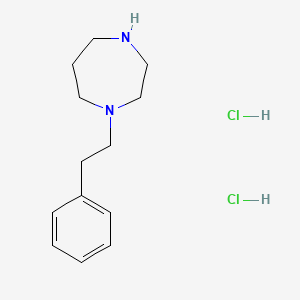
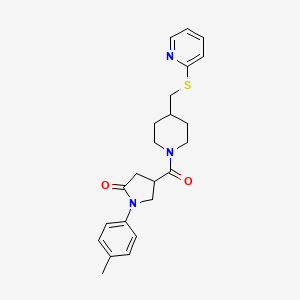
![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)
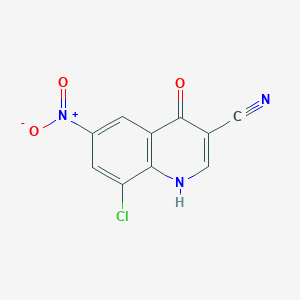
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
